molecular formula C7H6BrN3 B1443739 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-58-5

2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B1443739
CAS No.: 1228450-58-5
M. Wt: 212.05 g/mol
InChI Key: GQYLZUNWOJNSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound characterized by a fused pyrrole-pyrazine core with bromine and methyl substituents at the 2- and 6-positions, respectively. Its molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol (SMILES: CC1=C(N=C2C=CNC2=N1)Br) . The bromine atom enhances electrophilicity, making it a versatile intermediate in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations . The methyl group contributes to steric and electronic modulation, influencing binding interactions in biological systems . This compound is pivotal in medicinal chemistry for kinase inhibitor development and optoelectronic material synthesis .

Properties

IUPAC Name

2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYLZUNWOJNSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Cyclization: Formation of the pyrrolo[2,3-b]pyrazine core from suitable precursors, often involving condensation or cyclization reactions of aminopyrazine derivatives.
  • Methylation: Introduction of the methyl group at the 6-position via alkylation using methylating agents such as methyl iodide under basic conditions.
  • Bromination: Selective bromination at the 2-position using brominating reagents like N-bromosuccinimide (NBS).

Industrial methods optimize these steps for yield and purity, sometimes employing continuous flow reactors and automated controls for scalability and reproducibility.

Detailed Preparation Methodology

Cyclization and Core Construction

  • Precursors such as 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine are dissolved in polar aprotic solvents like N,N-dimethylacetamide.
  • A mild alkali reagent (e.g., sodium tert-butoxide) is added to the reaction mixture.
  • The system is heated (typically between 40–100 °C) for 0.5 to 2 hours to promote cyclization, forming the fused heterocyclic core.

Methylation

  • The methyl group at the 6-position is introduced by alkylation using methyl iodide or similar methylating agents.
  • This step is usually conducted in the presence of a base to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • Reaction conditions are optimized to avoid over-alkylation or side reactions.

Bromination

  • Bromination at the 2-position is achieved using reagents like N-bromosuccinimide.
  • Controlled reaction conditions ensure selective monobromination without affecting other sensitive sites on the molecule.

Purification

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Industrial processes favor recrystallization from mixed solvents (e.g., ethyl acetate/petroleum ether) to improve yield and reduce cost.

Industrial-Scale Preparation Example (Adapted from Related Pyrrolo[2,3-b]pyrazine Derivatives)

Though specific industrial protocols for this compound are limited, analogous compounds such as 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine have well-documented scalable synthesis methods that can inform preparation strategies:

Step Reagents & Conditions Description Yield / Notes
1. Cyclization 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine, sodium tert-butoxide, N,N-dimethylacetamide, 40–100 °C, 0.5–2 h Formation of pyrrolo[2,3-b]pyrazine core Mild alkali reagent reduces by-products
2. Functionalization Addition of methyl iodide (for methylation) or NBS (for bromination), room temperature to mild heating Introduction of methyl and bromine substituents Controlled stoichiometry for selectivity
3. Work-up & Purification Quenching with sodium bicarbonate solution, filtration, recrystallization from mixed solvents Isolation of pure product High purity and yield (up to ~85%)

This method improves safety by avoiding hazardous reagents like sodium hydride, reduces by-products, and simplifies purification, making it suitable for industrial production.

Chemical Reaction Analysis

  • Substitution Reactions: The bromine atom at the 2-position is reactive and can be substituted by nucleophiles (amines, thiols, alkoxides), enabling further derivatization.
  • Oxidation/Reduction: The compound can undergo redox transformations to access related derivatives.
  • Cycloaddition: The fused heterocyclic core can participate in cycloaddition reactions to build more complex structures.

Reagents such as N-bromosuccinimide for bromination and methyl iodide for methylation are commonly employed under controlled conditions to ensure selective functionalization.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Notes
Cyclization 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine, sodium tert-butoxide 40–100 °C, 0.5–2 h, N,N-dimethylacetamide solvent Mild alkali improves safety and yield
Methylation Methyl iodide, base (e.g., K2CO3) Room temperature to mild heating Introduces methyl at 6-position
Bromination N-bromosuccinimide (NBS) Controlled temperature, often room temp Selective bromination at 2-position
Purification Sodium bicarbonate aqueous quench, recrystallization Mixed solvents (ethyl acetate/petroleum ether) High purity, scalable

Research Findings and Optimization Notes

  • Use of mild alkali reagents such as sodium tert-butoxide instead of sodium hydride reduces hazardous handling and by-product formation.
  • Reaction temperature and time are critical parameters; higher temperatures accelerate cyclization but may increase side reactions.
  • Stoichiometric control of methylating and brominating agents is essential for selectivity.
  • Recrystallization solvent choice impacts purity and yield; mixed solvents combining polar and nonpolar components are preferred.
  • Continuous flow reactors and automated systems can enhance reproducibility and scalability in industrial settings.

This detailed synthesis overview of this compound integrates diverse research and industrial insights, emphasizing efficient, safe, and scalable preparation methods suitable for both laboratory and commercial production.

Chemical Reactions Analysis

2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, methyl iodide for methylation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyrazine Derivatives

Compound Substituents Key Features Biological/Applications Relevance References
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine 2-Br, 6-CH₃ Electrophilic bromine for cross-coupling; methyl enhances lipophilicity Kinase inhibitors (FGFR1), optoelectronics
7-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine 7-Br, 5-tosyl Tosyl group stabilizes intermediates; bromine enables functionalization Synthetic intermediate for kinase inhibitors
RP107 (7-n-butyl-6-(4-hydroxyphenyl)) 6-Ph-OH, 7-n-butyl Hydroxyphenyl enhances solubility; n-butyl improves membrane permeability CFTR chloride channel activator (EC₅₀ = 89 nM)
3-Chloro-5H-pyrrolo[2,3-b]pyrazine 3-Cl Chlorine offers moderate reactivity; smaller substituent allows tighter binding Kinase inhibition (JAK3, ATR)
2-Amino-3-chloro-5H-pyrrolo[2,3-b]pyrazine 2-NH₂, 3-Cl Amino group enables hydrogen bonding; chlorine directs regioselectivity Optoelectronic materials (DPP derivatives)

Kinase Inhibition

  • This compound : Demonstrates enhanced FGFR1 kinase inhibition compared to pyrazolo[4,3-b]pyridine analogues due to improved hinge-region interactions (IC₅₀ ~ 0.1–1 µM) .
  • 3-Chloro-5H-pyrrolo[2,3-b]pyrazine : Targets JAK3 and ATR kinases but shows weaker FGFR1 binding due to lack of bromine’s electrophilic anchoring .
  • Aloisines (pyrrolo[2,3-b]pyrazine inhibitors): Exhibit broader kinase inhibition (CDKs) but lower selectivity due to unoptimized substituents .

CFTR Activation

  • RP107 : Submicromolar activator (EC₅₀ = 89 nM) of wild-type and mutant CFTR channels via cAMP-independent mechanisms, outperforming RP108 (EC₅₀ = 103 µM) due to 4-hydroxyphenyl and n-butyl groups .

Regioselective Amination

  • Metal-free conditions (microwave): Convert 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine to 3-amino derivatives exclusively .
  • Buchwald-Hartwig coupling: Yields 2-amino derivatives, critical for optoelectronic DPP scaffolds .

Optoelectronic Properties

  • 1,7-Dihydrodipyrrolo[2,3-b]pyrazines : Exhibit superior thermal stability (T₅% > 300°C) and blue-red emission (Φ = 56%) compared to 1,5-dihydro analogues, attributed to planar molecular packing .

Key Research Findings

Kinase Inhibitor Optimization : Substitution at the 2-position (Br) and 6-position (CH₃) in pyrrolo[2,3-b]pyrazines enhances FGFR1 selectivity by 5–10× over c-Met .

CFTR Activation : The 4-hydroxyphenyl group in RP107 increases hydrogen-bonding interactions with transmembrane domains, critical for submicromolar efficacy .

Optoelectronic Tuning : 1,7-DPP derivatives show 30% higher charge carrier mobility than 1,5-DPP analogues due to reduced dihedral angles (<30°) .

Data Tables

Table 2: Optoelectronic Properties of DPP Derivatives

Compound Type λₐᵦₛ (nm) Φ (%) T₅% (°C) Charge Mobility (cm²/Vs)
1,7-Dihydrodipyrrolo[2,3-b]pyrazine 450–600 56 320 0.12
1,5-Dihydrodipyrrolo[2,3-b]pyrazine 420–580 42 290 0.08

T₅% = Thermal decomposition temperature; Φ = Fluorescence quantum yield .

Biological Activity

2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This compound is part of the pyrrolopyrazine family, which is recognized for its potential in various therapeutic applications, including kinase inhibition, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN3C_7H_6BrN_3 with a molecular weight of 212.05 g/mol. The compound features a fused pyrrole and pyrazine ring system, which contributes to its biological reactivity and activity against specific enzymatic targets.

Target Kinases

The primary mechanism of action for this compound involves the inhibition of various kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cell signaling pathways related to growth and differentiation. Notably, this compound interacts with kinases by forming hydrogen bonds with their hinge regions, leading to significant alterations in cellular processes such as:

  • Cell Cycle Progression: Inhibition of kinase activity can disrupt normal cell cycle regulation.
  • Apoptosis: The compound's action may induce programmed cell death through altered signaling pathways.
  • Differentiation: Changes in kinase activity can impact cellular differentiation processes.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. Additionally, its anti-inflammatory properties suggest potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Kinase Inhibition Studies:
    • A study demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. The compound was shown to alter the phosphorylation status of key proteins, impacting cell signaling pathways critical for tumor growth .
  • Cellular Impact:
    • In vitro experiments revealed that treatment with this compound led to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation. This suggests its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Activity:
    • A series of tests confirmed the efficacy of this compound against various bacterial strains, indicating its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeDescription
Kinase Inhibition Inhibits key kinases involved in cell signaling pathways affecting growth and differentiation
Antimicrobial Effective against a range of bacterial pathogens
Anti-inflammatory Potential use in treating inflammatory conditions
Antitumor Alters cellular processes related to apoptosis and cell cycle regulation

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine?

The synthesis typically involves regioselective bromination and cyclization steps. For example:

  • Bromination: Starting from pyrazine precursors, bromine or NBS (N-bromosuccinimide) is used under controlled conditions to introduce bromine at the 2-position (see similar methods in and ).
  • Cyclization: A pyrrole ring is fused to the pyrazine backbone via metal-free or catalyzed annulation (e.g., Sonogashira coupling for alkyne intermediates, followed by reductive closure).
  • Methylation: Methyl groups are introduced via alkylation reagents (e.g., methyl iodide) or via pre-functionalized precursors ().
    Key validation: Monitor reactions using 1^1H/13^{13}C NMR and LC-MS to track intermediates and final product purity.

Q. How can spectroscopic methods confirm the structure of this compound?

  • NMR: 1^1H NMR shows characteristic aromatic proton signals between δ 7.0–8.5 ppm for pyrrole and pyrazine protons. The methyl group at position 6 appears as a singlet (~δ 2.5 ppm). 13^{13}C NMR confirms quaternary carbons (e.g., C-Br at ~δ 110–120 ppm).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 228.984 for C7_7H6_6BrN3_3).
  • X-ray Diffraction: Single-crystal XRD resolves regiochemistry and bond angles, critical for confirming bromine and methyl positions ().

Advanced Research Questions

Q. How do regioselectivity challenges in substitution reactions impact the synthesis of derivatives?

  • Competing Reactivity: Bromine at position 2 directs electrophilic substitutions to position 5 or 7, but steric hindrance from the methyl group at position 6 may alter reactivity ().
  • Mitigation Strategies: Use directing groups (e.g., tosyl protection at position 5) or transition-metal catalysts (Pd, Cu) to control cross-coupling reactions ().
  • Case Study: In Sonogashira couplings, trimethylsilylacetylene intermediates improve regioselectivity for alkyne insertion ().

Q. What role does this compound play in kinase inhibition studies?

  • FGFR Targeting: The pyrrolopyrazine scaffold mimics ATP’s adenine-binding pocket in kinases. Bromine enhances hydrophobic interactions, while the methyl group modulates solubility ().
  • Structure-Activity Relationship (SAR):
    • Bromine Replacement: Substituting Br with iodine (e.g., 7-iodo analogs) increases steric bulk but may reduce metabolic stability.
    • Methyl Optimization: Methyl at position 6 balances lipophilicity and cell permeability, critical for in vivo efficacy ().
      Validation: Co-crystal structures (e.g., FGFR1 complexes) and enzymatic assays (IC50_{50} values) confirm binding modes.

Q. How do electronic properties of substituents influence photophysical applications?

  • HOMO-LUMO Modulation: Bromine lowers the LUMO energy, enhancing electron-accepting capacity for optoelectronic materials. Methyl groups slightly raise HOMO levels, improving charge transport ().
  • Case Study: In pyrido[2,3-b]pyrazine-based dyes, brominated derivatives show blue-red emission with ΔEST\Delta E_{ST} (singlet-triplet energy gap) < 0.3 eV, suitable for OLEDs.
    Experimental Design: Use UV-vis spectroscopy and cyclic voltammetry to quantify bandgap and redox potentials.

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for pyrrolopyrazine derivatives

  • Possible Causes:
    • Solvent Effects: Polar aprotic solvents (e.g., THF vs. DMF) alter reaction rates and byproduct formation ( vs. 19).
    • Catalyst Loading: Pd(PPh3_3)2_2Cl2_2 at 5 mol% vs. 10 mol% significantly impacts cross-coupling efficiency ().
      Resolution: Optimize via Design of Experiments (DoE) to map solvent/catalyst interactions.

Methodological Recommendations

  • Purification: Use SiO2_2 column chromatography (PE/EA gradients) or C18 reverse-phase HPLC for polar derivatives.
  • Stability Testing: Conduct TGA/DSC to assess thermal decomposition profiles (critical for material science applications).
  • In Vivo Studies: For kinase inhibitors, prioritize pharmacokinetic profiling (CYP450 inhibition, plasma protein binding) early in development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.